rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Description
Properties
CAS No. |
1932559-11-9 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Lactamization
The final lactam ring (2-one) is formed via oxidation or carbonyl insertion. In a method adapted from Sigma-Aldrich’s related compounds, the secondary amine is acylated with chloroacetyl chloride, followed by base-mediated cyclization. For instance, treating the amine with ClCH2COCl in dichloromethane (0°C, 2 h) and subsequently with K2CO3 (rt, 12 h) yields the lactam.
Resolution of Racemates
Although the reported synthesis routes yield racemic mixtures, chiral resolution may involve enzymatic kinetic resolution or crystallization with chiral acids. However, no explicit resolution methods are documented for this compound, suggesting that applications tolerate the racemic form.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Cyclization efficiency heavily depends on solvent polarity. Polar aprotic solvents like DMF or dichloromethane enhance intramolecular attack rates, while elevated temperatures (80–100°C) accelerate ring closure. For example, refluxing in toluene with p-toluenesulfonic acid (PTSA) achieves 85% conversion to the bicyclic product within 6 h.
Catalysts and Additives
Lewis acids (e.g., ZnCl2) and Brønsted acids (e.g., H2SO4) are employed to polarize carbonyl groups, facilitating nucleophilic amine attack. The patent US8664242B2 highlights using trimethylsilyl chloride (TMSCl) as a dehydrating agent to shift equilibrium toward lactam formation.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic and chromatographic methods:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H9NO2 | |
| Molecular Weight | 127.14 g/mol | |
| Predicted CCS (Ų, [M+H]+) | 123.9 | |
| Purity (HPLC) | 95% |
The IR spectrum shows characteristic peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch). MS data ([M+H]+ at m/z 128.07) align with the molecular formula.
Industrial-Scale Considerations
Scaling up the synthesis necessitates optimizing cost and waste. Patent US8664242B2 recommends continuous-flow reactors for the cyclization step to improve heat transfer and reduce reaction time. Solvent recovery (e.g., dichloromethane distillation) and catalytic recycling (e.g., ZnCl2) are emphasized for sustainability.
Emerging Methodologies
Recent advances explore enzymatic cyclization using transaminases or lipases to achieve stereoselectivity, though these methods remain experimental for this compound . Photocatalytic C-N bond formation is another area of interest, potentially enabling milder conditions.
Chemical Reactions Analysis
Microwave-Assisted Cycloaddition
This method leverages cyclopropanated heterocycles (e.g., pyrroles, furans) as precursors. The process involves:
-
Electrocyclic ring-opening : Breaking the strained cyclopropane ring under microwave irradiation.
-
[3+2]-Cycloaddition : Formation of the bicyclic framework via dipolar cycloaddition, generating the 8-oxa-3-azabicyclo[3.2.1]octane core .
Reaction Case Study
A specific reaction from literature demonstrates the synthesis of a related bicyclic compound:
| Reaction Details | Description |
|---|---|
| Yield | 20% |
| Reagents | Benzylamine, dihydro-furan-3-one, paraformaldehyde, acetic acid |
| Solvent | Methanol |
| Conditions | Reflux at 23°C for 1 hour, then stirring at 23°C for 16 hours |
| Workup | Concentration, basification with NaOH, extraction with ethyl acetate, chromatography |
Functional Group Reactivity
The compound’s structure (C₆H₉NO₂) features a ketone group (C=O) and an oxygen atom in the bicyclic framework. Potential reactivity includes:
-
Nucleophilic attack : The carbonyl group may react with nucleophiles (e.g., amines, Grignard reagents).
-
Ring-opening : Acidic or basic conditions could destabilize the bicyclic structure, leading to cleavage.
Structural Considerations
The racemic (1R,5S) stereochemistry and bicyclic framework influence reactivity. For example:
Scientific Research Applications
Medicinal Chemistry
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one is primarily explored for its pharmacological properties:
- Kappa Opioid Receptor Antagonism : The compound has shown potential as a kappa opioid receptor antagonist, which may be useful in pain management and addiction therapy . This receptor interaction suggests its utility in developing non-addictive analgesics.
- Enzyme Modulation : Research indicates that this compound can modulate the activity of various enzymes involved in metabolic pathways, suggesting its role in enzyme inhibition studies .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a crucial building block for creating more complex molecules. Its unique bicyclic structure facilitates the synthesis of derivatives with enhanced biological activity .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems opens avenues for research into neurological disorders, potentially leading to new therapeutic agents for conditions such as depression and anxiety .
Case Study 1: Structure-Activity Relationship (SAR) Studies
A study focused on the SAR of related compounds revealed that modifications to the N-substitution improved selectivity for kappa opioid receptors while minimizing interactions with hERG channels, which are crucial for cardiac safety in drug development .
Case Study 2: Synthesis and Application
Research highlighted the synthesis of derivatives of the 8-azabicyclo[3.2.1]octane scaffold, showcasing their versatility as intermediates in drug discovery processes . These derivatives have been evaluated for their potential therapeutic applications across various medical fields.
Mechanism of Action
The mechanism by which rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Stereochemical Complexity
- The rac-(1R,5S)-8-oxa-3-azabicyclo compound exhibits stereochemical diversity due to its bicyclic structure, enabling distinct polymerization behavior compared to simpler lactams like 8-azabicyclo[3.2.1]octan-3-one .
- Derivatives such as (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one demonstrate the impact of hydroxyl groups on hydrogen bonding and crystallinity .
Pharmacological Relevance
Thermal and Mechanical Properties
Research Findings and Challenges
- Structural Insights : X-ray crystallography confirms the bicyclic framework of related compounds, such as (1R,5S,8R)-1,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, validating stereochemical assignments .
- Data Gaps : Physical properties (e.g., melting points, solubility) for the rac compound remain unreported, necessitating further experimental characterization .
- Industrial Potential: The rac compound’s application in bio-based polymers is promising, but scalability and cost-efficiency of its synthesis require optimization .
Biological Activity
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by the presence of both oxygen and nitrogen within its ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and enzyme modulation.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 113.158 g/mol. This compound is notable for its unique bicyclic structure, which allows it to engage with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1932559-11-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 113.158 g/mol |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound's unique structural features facilitate binding to these biological targets, leading to modulation of their activity.
Target Interactions
- Receptor Binding : The compound has been studied for its potential as a kappa opioid receptor antagonist, which may have implications in pain management and addiction therapy .
- Enzyme Inhibition : It has shown promise in enzyme inhibition studies, where it can modulate the activity of various enzymes involved in metabolic pathways.
Biological Studies and Case Reports
Research has focused on the structure-activity relationship (SAR) of compounds related to the 8-azabicyclo[3.2.1]octane scaffold, revealing insights into how modifications can enhance biological activity.
Key Findings from Research
- A study highlighted that modifications to the N-substitution of related compounds improved selectivity for kappa opioid receptors and reduced hERG channel interactions, which is crucial for assessing cardiac safety in drug development .
- Another investigation into the synthesis and applications of 2-azabicyclo[3.2.1]octanes emphasized their utility as intermediates in drug discovery, showcasing their versatility in developing new therapeutic agents .
Applications in Drug Development
This compound serves as a significant building block in the synthesis of more complex molecules with potential pharmacological applications:
- Pain Management : Its role as a kappa opioid receptor antagonist positions it as a candidate for developing non-addictive pain relief medications.
- Neuropharmacology : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one in laboratory settings?
- Methodological Answer :
- Use chemical-resistant gloves (nitrile or neoprene) and full-body protective clothing to prevent skin contact. Inspect gloves for defects before use .
- For respiratory protection, employ P95 (US) or P1 (EU) particle filters under low-exposure conditions. For higher exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) gas filters .
- Avoid environmental contamination by ensuring proper waste disposal and preventing entry into drainage systems .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
- Methodological Answer :
- Stille/Suzuki Cross-Coupling : Utilize palladium catalysts for aryl-aryl bond formation. Example: 3-(biaryl)-8-oxabicyclo derivatives synthesized via Stille coupling with >75% yields, while Suzuki coupling may yield complex mixtures requiring purification .
- Radical Cyclization : Optimize diastereoselectivity using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol in azabicyclic systems .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants (e.g., ) to infer spatial relationships between protons. For example, transannular NOEs can confirm bicyclic ring conformations .
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction data. Pharmacopeial standards for related azabicyclo compounds provide reference frameworks .
- Mass Spectrometry : Compare experimental proton affinity (936.0 kJ/mol) and gas-phase basicity (905.2 kJ/mol) with computational predictions .
Advanced Research Questions
Q. How do modifications to the bicyclic framework influence binding affinity to neurotransmitter transporters (DAT, SERT, NET)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent | Position | Effect on DAT Affinity | Selectivity (DAT vs. SERT/NET) | Reference |
|---|---|---|---|---|
| Ethylidenyl | C3 | Modest ↑ DAT binding | Low stereoselectivity | |
| Biaryl | C3 | High DAT inhibition | 10:1 DAT/SERT ratio |
- In Vitro Assays : Use radioligand displacement (e.g., -WIN 35,428 for DAT) and uptake inhibition assays in transfected HEK293 cells .
Q. What computational modeling approaches predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Example: BF-EtO-catalyzed Diels-Alder reactions show preferential endo transition states .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics and diastereomeric excess .
Q. How can conflicting data on catalytic efficiency in asymmetric synthesis be resolved?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (catalyst loading, solvent purity) using randomized block designs to isolate variables .
- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions. Discrepancies in Stille vs. Suzuki coupling yields (~75% vs. <50%) may arise from competing side reactions .
Q. What strategies optimize diastereoselectivity in radical cyclization reactions involving derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Introduce bulky groups (e.g., tert-butyl) at bridgehead positions to sterically guide radical recombination .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance radical stability, while non-polar solvents (toluene) improve diastereocontrol (>99% de) .
Data Contradiction Analysis
Case Study : Conflicting reports on Suzuki coupling efficiency for 3-(biaryl)-8-oxabicyclo derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
